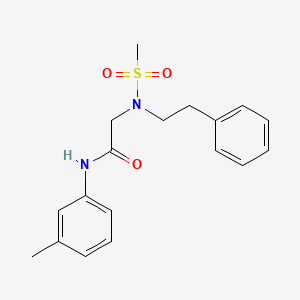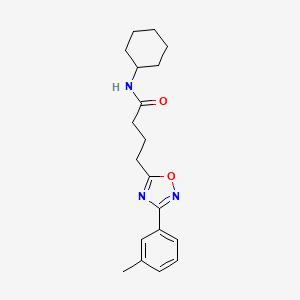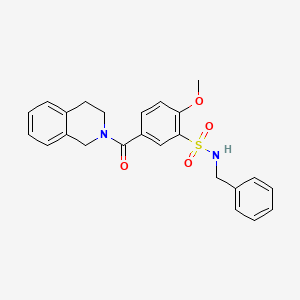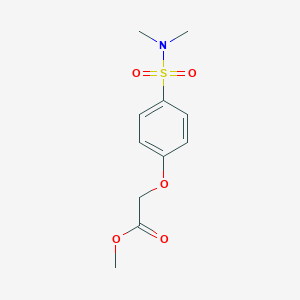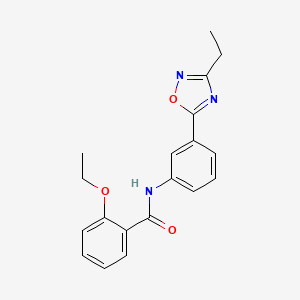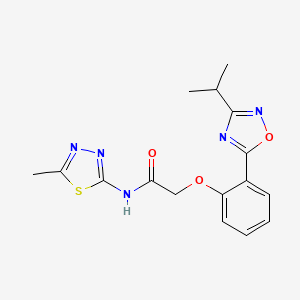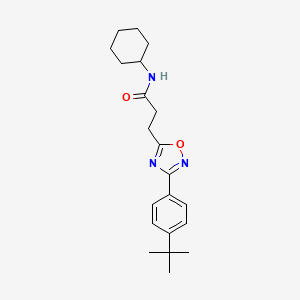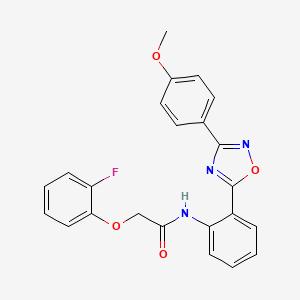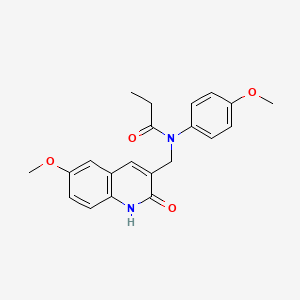
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as TBOA, is a chemical compound that has been studied for its potential use as a research tool in the field of neuroscience. TBOA is a selective blocker of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synapse.
Mecanismo De Acción
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide selectively blocks glutamate transporters, which are responsible for the removal of glutamate from the synapse. This leads to an increase in extracellular glutamate levels and enhances synaptic transmission. This compound has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it binds to a site on the transporter that is distinct from the glutamate binding site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase extracellular glutamate levels and enhance synaptic transmission. This compound has also been shown to induce neurotoxicity in certain brain regions, which may be related to the excessive glutamate release. Additionally, this compound has been shown to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide in lab experiments is its selectivity for glutamate transporters. This allows researchers to selectively block glutamate transporters and investigate their role in various physiological and pathological processes. However, one limitation of using this compound is its potential for inducing neurotoxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is investigating the role of glutamate transporters in drug addiction. This compound has been shown to enhance the effects of cocaine and methamphetamine in animal models, suggesting that glutamate transporters may play a role in drug addiction. Additionally, this compound may have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to investigate these potential applications of this compound.
Métodos De Síntesis
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide can be synthesized through a multi-step process starting with the reaction of 4-(tert-butyl)benzaldehyde with hydrazine hydrate to form 4-(tert-butyl)phenylhydrazine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 4-(tert-butyl)-3,5-dioxopyrazolidine. The final step involves reacting this intermediate with m-toluidine and butyryl chloride to form this compound.
Aplicaciones Científicas De Investigación
4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been primarily studied for its use as a research tool in the field of neuroscience. It has been shown to selectively block glutamate transporters, which can lead to an increase in extracellular glutamate levels and enhance synaptic transmission. This compound has been used in various studies to investigate the role of glutamate transporters in synaptic plasticity, neurodegenerative diseases, and drug addiction.
Propiedades
IUPAC Name |
4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-16-7-5-8-19(15-16)24-20(27)9-6-10-21-25-22(26-28-21)17-11-13-18(14-12-17)23(2,3)4/h5,7-8,11-15H,6,9-10H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDRLZUSDAHHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

